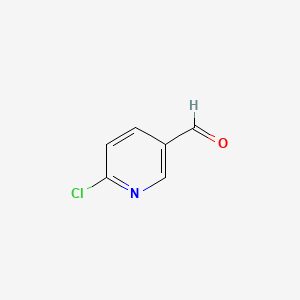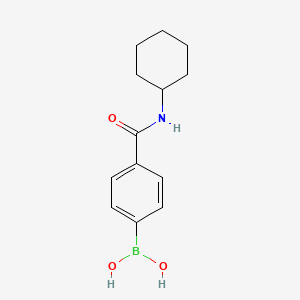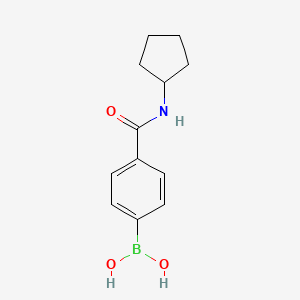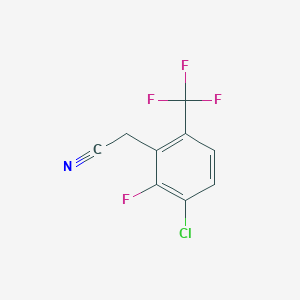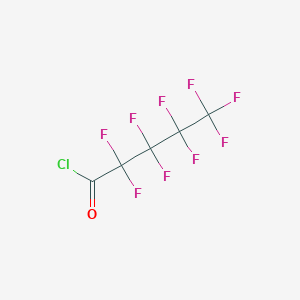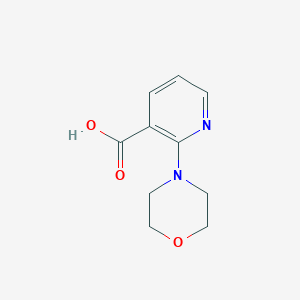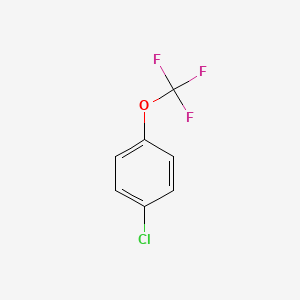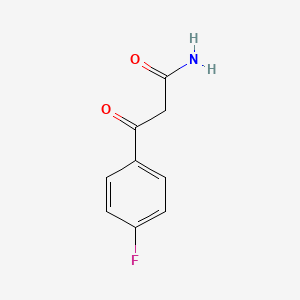
3-(4-Fluorophenyl)-3-oxopropanamide
Descripción general
Descripción
The compound “3-(4-Fluorophenyl)-3-oxopropanamide” is an amide derivative with a fluorophenyl group. Amides are a type of functional group that contain a carbonyl group (C=O) linked to a nitrogen atom. The 4-fluorophenyl group is a phenyl ring (a derivative of benzene) with a fluorine atom attached at the 4th position .
Molecular Structure Analysis
The molecular structure of this compound would consist of a three-carbon backbone (the 3-oxopropane part) with an amide functional group at one end and a 4-fluorophenyl group at the other. The fluorine atom on the phenyl ring would likely have an impact on the electronic properties of the molecule, potentially affecting its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are typically determined experimentally. Without specific data for this compound, we can only make general predictions based on its structure .Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonism
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a compound closely related to 3-(4-Fluorophenyl)-3-oxopropanamide, has demonstrated potential as a neurokinin-1 (NK1) receptor antagonist. This compound exhibits high affinity and oral activity, suggesting its utility in clinical contexts like emesis (vomiting) and depression (Harrison et al., 2001).
Acetylcholinesterase Inhibition
Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazo)-5-yl)-3-oxopropanoate, a molecule structurally similar to 3-(4-Fluorophenyl)-3-oxopropanamide, has shown potent acetylcholinesterase inhibition properties. This suggests its potential use in treating conditions like Alzheimer's disease. A bioanalytical method for quantitative measurement of this molecule has been developed, supporting further drug development (Nemani et al., 2018).
Met Kinase Inhibition
N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, an analogue of 3-(4-Fluorophenyl)-3-oxopropanamide, has been identified as a selective and orally efficacious inhibitor of the Met kinase superfamily. This discovery is significant for cancer therapy, as it showed complete tumor stasis in preclinical tests (Schroeder et al., 2009).
Crystal Structure Analysis
The crystal structure of N-(3-Chloropropionyl)-N′-(4-fluorophenyl)thiourea, a compound related to 3-(4-Fluorophenyl)-3-oxopropanamide, has been elucidated. This research contributes to understanding the molecular configuration and potential interaction sites for biological activity (Ismail & Yamin, 2009).
Synthesis of Key Intermediates
3-(4-Fluorophenyl)-3-oxopropanamide serves as a key intermediate in the synthesis of Blonanserin, a new antipsychotic drug. The synthesis method provides insights into potential large-scale production of Blonanserin, highlighting the importance of such intermediates in pharmaceutical manufacturing (Shi-yan et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-3-oxopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c10-7-3-1-6(2-4-7)8(12)5-9(11)13/h1-4H,5H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMBRGOMXXXXHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384475 | |
| Record name | 3-(4-fluorophenyl)-3-oxopropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-3-oxopropanamide | |
CAS RN |
671188-82-2 | |
| Record name | 3-(4-fluorophenyl)-3-oxopropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



